3-Methylnaphtho[1,2-d]imidazole
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Overview
Description
3-Methylnaphtho[1,2-d]imidazole is a chemical compound that belongs to the class of imidazoles . It is a derivative of imidazole, a heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms . The structure of this compound is unique and chemically complex .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the direct amination of a series of condensed imidazoles with O-picrylhydroxylamine . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is unique compared to other imidazole derivatives. An X-ray structural investigation of 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate showed a conformation in which the hydrogen atoms of the N-NH2 group are directed to the side of the meso carbon atom .Scientific Research Applications
N-Amino Derivatives Synthesis : Research on 1-amino- and 3-amino-naphtho[1,2-d]imidazoles, including 1-amino-3-methylnaphtho[1,2-d]imidazolium, has been conducted, with focus on their structural investigation and potential applications in chemical synthesis (Koroleva et al., 2003).
Fuel Cell Electrolytes : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte for fuel cells (Schechter & Savinell, 2002).
Nonacidic Antiinflammatory Agents : 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles have been synthesized and evaluated as nonacidic antiinflammatory agents, demonstrating significant potential in this area (Toja et al., 1984).
Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been prepared, showing potential for oral administration in antihypertensive treatments (Carini et al., 1991).
Supercapacitor Electrode Materials : Imidazole derivatives have been used in the fabrication of composite films for supercapacitors, indicating their significance in the development of high power applications (Ehsani et al., 2017).
Thermodynamic Properties Studies : The energetic study of naphthoxazole and naphthothiazole derivatives, including 2-methylnaphtho[1,2-d]oxazole, has been performed to understand their thermodynamic properties (Silva et al., 2018).
Medicinal Chemistry : Imidazole-based compounds, including derivatives of 3-Methylnaphtho[1,2-d]imidazole, have been extensively studied in medicinal chemistry for their broad bioactivities and potential in treating various diseases (Zhang et al., 2014).
Biodegradation and Ecotoxicity : Studies on the biodegradation and ecotoxicity of imidazole-based compounds, including their removal from water solutions, have been conducted, highlighting environmental concerns (Spasiano et al., 2016).
Dye Synthesis : 1-Methylnaphth[2, 3-d]imidazole-4, 9-dione has been used to synthesize various dyes, showing similarities to anthraquinones in color and spectral properties (Efros et al., 1970).
Molecular Structure Studies : Research on the effect of sterically hindered imidazole ligands on the molecular structure and reaction dynamics of chromium(III) complexes has been conducted (Inamo & Nakajima, 1998).
Safety and Hazards
Properties
IUPAC Name |
3-methylbenzo[e]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTXPKCODZADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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